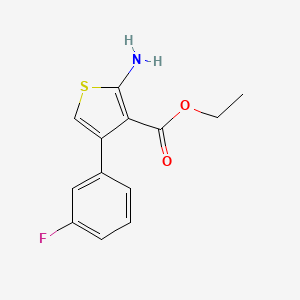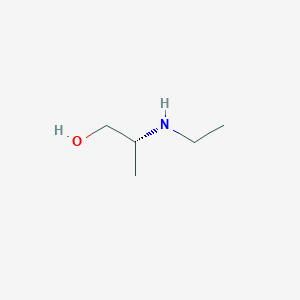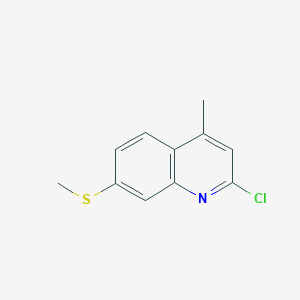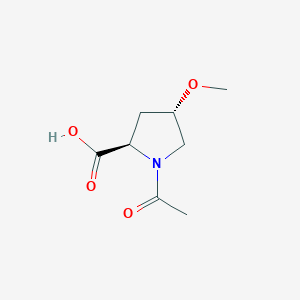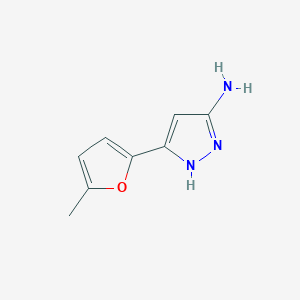
3-Chloro-6-(cyclopropylmethoxy)pyridazine
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 3-Chloro-6-(cyclopropylmethoxy)pyridazine can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Chloro-6-(cyclopropylmethoxy)pyridazine are as follows :
- Molecular Weight: 184.62 g/mol
- Density: 1.2±0.1 g/cm3
- Boiling Point: 257.9±20.0 °C at 760 mmHg
- Vapor Pressure: 0.0±0.5 mmHg at 25°C
- Enthalpy of Vaporization: 47.6±3.0 kJ/mol
- Flash Point: 134.7±7.4 °C
- Index of Refraction: 1.530
- Molar Refractivity: 32.2±0.3 cm3
- Polar Surface Area: 26 Å2
- Polarizability: 12.7±0.5 10-24 cm3
- Surface Tension: 44.6±3.0 dyne/cm
- Molar Volume: 104.1±3.0 cm3
Applications De Recherche Scientifique
Drug Development
“3-Chloro-6-(cyclopropylmethoxy)pyridazine” is a compound that can be utilized in the development of new pharmaceuticals. Its structure is conducive to modification, allowing chemists to synthesize a variety of derivatives that may possess therapeutic properties. For instance, pyridazine derivatives have been recognized for their inotropic and vasodilator effects, which could be beneficial in treating cardiovascular diseases .
Agricultural Chemistry
Pyridazine derivatives are known to exhibit biological activity that could be useful in developing new agrochemicals. Their potential antifungal properties, for example, could lead to the creation of new fungicides that help protect crops from disease .
Safety and Hazards
Propriétés
IUPAC Name |
3-chloro-6-(cyclopropylmethoxy)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c9-7-3-4-8(11-10-7)12-5-6-1-2-6/h3-4,6H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJSRYIFIFQYZOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-(cyclopropylmethoxy)pyridazine | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

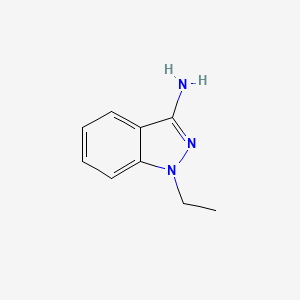
![2-cyclopropyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B1416240.png)
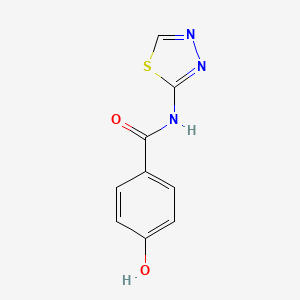

![3-[(3-Hydroxypropyl)amino]propanamide](/img/structure/B1416248.png)
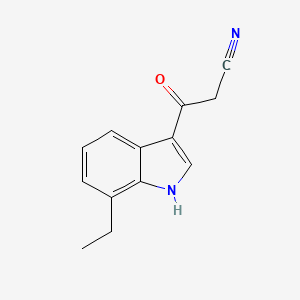
![3-(3-methoxybenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1416251.png)
